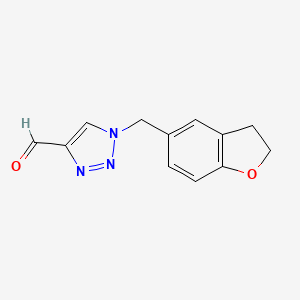

1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

The compound 1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (hereafter referred to as the target compound) is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a carbaldehyde group at position 4 and a 2,3-dihydrobenzofuran moiety linked via a methyl group at position 1. This structural framework is of interest in medicinal chemistry due to the pharmacological relevance of triazoles (antimicrobial, anticancer) and benzofuran derivatives (CNS activity, anti-inflammatory) .

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-8-11-7-15(14-13-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,7-8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDOECLBOVQPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the underlying mechanisms that contribute to its efficacy.

The molecular formula of the compound is with a molecular weight of 231.25 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. A study synthesized various triazole derivatives and evaluated their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that certain compounds displayed IC50 values comparable to standard chemotherapeutics like doxorubicin:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 12.22 |

| 2 | HCT-116 | 14.16 |

| 3 | HepG2 | 14.64 |

| Doxorubicin | MCF-7 | 11.21 |

| Doxorubicin | HCT-116 | 12.46 |

| Doxorubicin | HepG2 | 13.45 |

These findings suggest that the triazole moiety enhances anticancer activity through mechanisms such as inhibition of thymidylate synthase .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies evaluating its efficacy against common pathogens like Escherichia coli and Staphylococcus aureus, certain derivatives exhibited substantial inhibition rates. For instance, compounds with the triazole structure demonstrated good activity against these bacteria, indicating potential as antimicrobial agents .

The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Inhibition : The nitrogen atoms in the triazole ring are crucial for enzyme-inhibitor interactions, allowing the compound to inhibit various enzymes involved in cancer proliferation and microbial resistance .

- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase oxidative stress in microbial cells, leading to cell death.

Case Studies

A notable study focused on synthesizing a series of 1,2,3-triazole hybrids and evaluating their biological activities. The results indicated that modifications in the benzofuran structure significantly influenced the anticancer and antimicrobial potency of the compounds. This highlights the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs can be categorized based on substituents at the triazole ring and the nature of the linked aromatic systems. Key examples include:

Key Observations :

- Substituent Diversity : The target compound’s dihydrobenzofuran-methyl group distinguishes it from analogs with simple alkyl (e.g., ethyl ) or aryl (e.g., fluorophenyl ) substituents.

- Functional Group Reactivity : The carbaldehyde group in the target compound contrasts with carboxylic acid or carboxamide moieties in analogs, offering distinct reactivity for drug derivatization.

Comparison of Methods :

Preparation Methods

Synthesis of the 2,3-Dihydrobenzofuran-5-yl Methyl Fragment

The 2,3-dihydrobenzofuran core is typically synthesized or functionalized at the 5-position to introduce a reactive site for further coupling.

Starting Material: 2,3-Dihydrobenzofuran-5-carbaldehyde is a common precursor, synthesized and utilized in various organic syntheses including chalcone derivatives under ultrasound irradiation to promote rapid and green synthesis conditions.

Ultrasound-Promoted Synthesis: Ultrasound irradiation accelerates synthesis of derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde, enhancing yields and reducing reaction times under mild and solvent-free conditions. This method is environmentally friendly and scalable.

Functionalization: The aldehyde group at the 5-position allows for further transformations, such as reductive amination or nucleophilic substitution, to introduce the methyl linker for attachment to the triazole ring.

Preparation of 1H-1,2,3-Triazole-4-carbaldehyde Derivative

The triazole aldehyde moiety is synthesized through regioselective functionalization of the 1,2,3-triazole ring.

General Synthetic Route: The preparation of 1H-1,2,3-triazole-4-carbaldehyde derivatives often involves lithiation of the triazole ring followed by formylation with electrophilic formyl sources such as N,N-dimethylformamide (DMF).

- Notes: The reaction requires strict temperature control and inert atmosphere to prevent side reactions. Silica gel chromatography is used for purification.

Coupling Strategy: Linking the Dihydrobenzofuran and Triazole Units

The key step is the formation of the methylene bridge linking the 2,3-dihydrobenzofuran-5-yl group to the 1H-1,2,3-triazole-4-carbaldehyde.

Azide-Alkyne Cycloaddition (Click Chemistry): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and regioselective method to construct 1,2,3-triazole rings. This approach can be adapted to attach the dihydrobenzofuran moiety to the triazole ring.

One-Pot Synthesis of Triazolecarbaldehydes: Recent research demonstrates one-step synthesis of 1H-1,2,3-triazole-4-carbaldehyde derivatives from benzyl azides and alkynes bearing acetal-protected aldehyde groups via CuAAC, followed by acidic deprotection to yield the free aldehyde.

Dimroth Rearrangement for Functionalization: Functional molecules with primary amines can be converted into triazolecarbaldehyde derivatives through Dimroth rearrangement, allowing direct introduction of the dihydrobenzofuran methyl group onto the triazole ring.

Detailed Example of Preparation Route

Analytical and Research Findings

Conversion Efficiency: The triazolecarbaldehyde derivatives exhibit high conversion rates (up to 92%) in site-specific protein modification reactions, indicating high purity and reactivity of the aldehyde function.

Regioselectivity: Positioning of the aldehyde adjacent to the nitrogen in the triazole ring is critical for reactivity, confirmed by comparative studies showing inactivity of isomeric forms.

Green Chemistry Aspects: Ultrasound-assisted synthesis of dihydrobenzofuran derivatives and one-pot CuAAC protocols minimize solvents and reaction times, aligning with sustainable synthesis goals.

Summary Table: Key Preparation Methods and Conditions

| Component | Method | Key Reagents | Conditions | Yield / Conversion | Notes |

|---|---|---|---|---|---|

| 2,3-Dihydrobenzofuran-5-carbaldehyde | Ultrasound-promoted condensation | 2,3-dihydrobenzofuran-5-carbaldehyde + aromatic ketones | Ultrasonic irradiation, ambient temperature | Good to excellent | Green synthesis |

| 1H-1,2,3-Triazole-4-carbaldehyde | Lithiation and formylation | 1-methyl-1,2,4-triazole, n-butyllithium, DMF | -78°C to 0°C, inert atmosphere | ~68% isolated | Requires careful temperature control |

| Coupling via CuAAC | Click chemistry | Azide and alkyne functionalized precursors, Cu catalyst | One-pot, mild, aqueous or organic solvent | High conversion | Regioselective, versatile |

| Functionalization via Dimroth rearrangement | Rearrangement reaction | Primary amine functionalized molecule, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Mild acidic conditions, 30 min at 99°C | Up to 91% conversion | Enables direct functionalization |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via cyclocondensation of precursors such as 1-(aryl)-1H-1,2,3-triazole-4-carbaldehyde derivatives with dihydrobenzofuran-containing intermediates. For example, similar triazole-carbaldehyde compounds are synthesized by reacting triazole aldehydes with heterocyclic precursors in ethanol under reflux (100°C for 2 hours) with sodium acetate as a catalyst, achieving yields up to 96% . Key steps include purification via crystallization (e.g., absolute ethanol) and characterization by NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and regiochemistry of the triazole ring. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for structure refinement. For example, SHELXL resolves anisotropic displacement parameters and validates bond lengths/angles .

Q. How do structural features (e.g., dihydrobenzofuran, triazole-carbaldehyde) influence its physicochemical properties?

- Methodology : The dihydrobenzofuran moiety enhances lipophilicity, while the triazole-carbaldehyde group introduces polarity. Solubility can be assessed in DMSO/water mixtures, and logP values predicted via computational tools (e.g., MarvinSketch). Thermal stability is evaluated using TGA/DSC .

Advanced Research Questions

Q. How can SHELXL resolve crystallographic disorder in the triazole or dihydrobenzofuran moieties during structure refinement?

- Methodology : SHELXL’s PART instruction splits disordered atoms into distinct sites, and ISOR restraints stabilize anisotropic displacement parameters. For example, in similar triazole derivatives, partial occupancy refinement and hydrogen-bonding network analysis (using WinGX/ORTEP) resolve rotational disorder in aromatic rings .

Q. What computational strategies (e.g., DFT) are used to predict electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, aiding in understanding reactivity toward nucleophiles or electrophiles .

Q. How should researchers address contradictions in bioactivity data across enzymatic vs. cell-based assays?

- Methodology :

- Assay Design : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement.

- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. For example, discrepancies may arise from membrane permeability issues (logP vs. assay medium polarity) or off-target effects .

Q. What strategies improve regioselectivity during triazole-functionalization to avoid byproducts?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.